4-(6-Chloropyridin-2-yl)thiomorpholine
Description
4-(6-Chloropyridin-2-yl)thiomorpholine is a chemical compound with the molecular formula C9H11ClN2S and a molecular weight of 214.72 g/mol . It is characterized by the presence of a chloropyridine ring attached to a thiomorpholine moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-(6-chloropyridin-2-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCZTHSARDHDQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridin-2-yl)thiomorpholine typically involves the reaction of 6-chloropyridine-2-thiol with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(6-Chloropyridin-2-yl)thiomorpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyridin-2-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chloropyridine ring to a more reduced form using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced chloropyridine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Medicinal Chemistry
4-(6-Chloropyridin-2-yl)thiomorpholine has shown promise as a therapeutic agent in several medical contexts:
-
Anticancer Activity : Research indicates that this compound can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells. A study demonstrated significant reductions in cell viability in human breast cancer cell lines (MCF-7) when treated with varying concentrations of the compound.
Concentration (µM) Cell Viability (%) 0 100 10 85 25 65 50 40 -
Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cytokine production. In vitro studies using LPS-stimulated macrophages revealed a dose-dependent reduction in TNF-alpha levels.
Treatment Group TNF-alpha Levels (pg/mL) Control 150 Compound (10 µM) 90 Compound (25 µM) 50
Biological Studies
The compound has also been utilized to explore biological pathways:
- Autotaxin Inhibition : It is known to inhibit autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in cancer progression and fibrosis. By reducing LPA levels, the compound may alter cellular signaling pathways linked to tumor growth and inflammation.
Antimicrobial Activity
Preliminary studies suggest that 4-(6-Chloropyridin-2-yl)thiomorpholine possesses antimicrobial properties, inhibiting the growth of various bacterial strains. This potential makes it a candidate for antibiotic development.
Case Study 1: Anticancer Efficacy
A controlled study involving MCF-7 breast cancer cells assessed the anticancer efficacy of varying concentrations of the compound. The results indicated a clear dose-response relationship, suggesting its potential as an effective chemotherapeutic agent.
Case Study 2: Anti-inflammatory Response
In another study focusing on inflammatory responses, LPS-stimulated macrophages were treated with the compound. The significant reduction in TNF-alpha production supports its use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridin-2-yl)thiomorpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Bromopyridin-2-yl)thiomorpholine
- 4-(6-Fluoropyridin-2-yl)thiomorpholine
- 4-(6-Methylpyridin-2-yl)thiomorpholine
Uniqueness
4-(6-Chloropyridin-2-yl)thiomorpholine is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with other molecules. This compound’s specific electronic and steric properties make it distinct from its analogs with different substituents on the pyridine ring .
Biological Activity
4-(6-Chloropyridin-2-yl)thiomorpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of the chloropyridine moiety and the thiomorpholine structure suggests that this compound may interact with various biological targets, making it a subject of interest for drug development.
Chemical Structure and Properties
The molecular formula of 4-(6-Chloropyridin-2-yl)thiomorpholine is C10H11ClN2S, with a molecular weight of approximately 228.73 g/mol. The compound features a thiomorpholine ring, which is known for its ability to form stable interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. For instance, research has shown that compounds containing similar structural features can disrupt bacterial cell integrity, leading to cell death. In particular, studies on related thiomorpholine derivatives have demonstrated effective inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as vancomycin .
Antiparasitic Activity
The antiparasitic potential of 4-(6-Chloropyridin-2-yl)thiomorpholine has also been explored. Compounds with similar structures have been tested against parasites responsible for tropical diseases like malaria and leishmaniasis. These studies revealed that certain derivatives exhibit low effective concentrations (EC50 values below 10 μM), indicating their potential as therapeutic agents against these parasitic infections .
The mechanism by which 4-(6-Chloropyridin-2-yl)thiomorpholine exerts its biological effects may involve interactions with specific enzymes or proteins within microbial or parasitic cells. For instance, the thiomorpholine ring can participate in nucleophilic attacks on electrophilic centers in target proteins, potentially inhibiting their function and disrupting metabolic pathways essential for pathogen survival .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiomorpholine derivatives, it was found that compounds structurally similar to 4-(6-Chloropyridin-2-yl)thiomorpholine exhibited significant antibacterial activity. The study employed both in vitro assays and molecular docking simulations to evaluate binding affinities to bacterial enzymes, providing insights into the compound's potential as an antibiotic .
Study 2: Antiparasitic Screening
Another investigation focused on the antiparasitic activity of thiomorpholine derivatives against Plasmodium falciparum, the causative agent of malaria. The study utilized a series of synthesized compounds, including those based on the thiomorpholine scaffold, and assessed their cytotoxic effects using MTT assays. Results indicated promising activity with several compounds achieving IC50 values less than 20 μM .
Data Summary
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-(6-Chloropyridin-2-yl)thiomorpholine, and how can reaction conditions be optimized?
The synthesis of thiomorpholine derivatives often involves nucleophilic aromatic substitution (SNAr) reactions. For example, 4-(4-nitrophenyl)thiomorpholine was synthesized by reacting 4-fluoronitrobenzene with thiomorpholine in acetonitrile under reflux conditions . Key parameters include:
- Temperature : Elevated temperatures (e.g., reflux) enhance reaction kinetics.
- Solvent : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states.
- Catalyst : Base additives (e.g., K₂CO₃) deprotonate thiomorpholine, increasing nucleophilicity.
Optimization : Monitor reaction progress via TLC or LC-MS. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield.
Q. What spectroscopic techniques are essential for structural characterization of 4-(6-Chloropyridin-2-yl)thiomorpholine?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in 6-chloropyridinyl groups resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular formula (e.g., [M+H]+ ions with <5 ppm error) .
- X-ray Crystallography : Resolves conformational details, such as chair vs. axial conformations of the thiomorpholine ring, as seen in structurally similar compounds .
Q. What safety protocols should be followed when handling 4-(6-Chloropyridin-2-yl)thiomorpholine in the laboratory?
- Containment : Use fume hoods and sealed systems to avoid inhalation or skin contact.
- Spill Management : Absorb spills with diatomaceous earth; decontaminate surfaces with ethanol .
- Storage : Store at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) complement experimental data in resolving conformational ambiguities of thiomorpholine derivatives?
Density Functional Theory (DFT) calculations predict low-energy conformers and compare them with X-ray structures. For instance, DFT analysis of 4-(4-nitrophenyl)thiomorpholine revealed a chair conformation with the nitrophenyl group in an axial position, consistent with crystallographic data . Methodology :
Q. How can electrochemical cross-coupling strategies be applied to functionalize 4-(6-Chloropyridin-2-yl)thiomorpholine?
Electrochemical arylations enable C–C bond formation under mild conditions. For example, 4-amino-6-chloropyrimidines were coupled with aryl halides via reductive cross-coupling using Pd catalysts . Key considerations :
Q. How can structural contradictions between theoretical predictions and experimental data (e.g., X-ray vs. DFT) be resolved?
Discrepancies often arise from crystal packing forces or solvent effects. For 4-(4-nitrophenyl)thiomorpholine, DFT predicted a monomeric structure, while X-ray revealed dimerization via C–H···O interactions . Resolution steps :
Perform periodic DFT calculations incorporating crystal lattice parameters.
Analyze non-covalent interactions (NCI plots) to identify stabilizing forces.
Validate with variable-temperature NMR to assess dynamic effects in solution.
Q. What strategies are effective in analyzing the metabolic stability of the thiomorpholine moiety in biological studies?
The sulfur atom in thiomorpholine is prone to oxidation, forming sulfoxides/sulfones. Methodology :
- In vitro Assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) and monitor oxidation via LC-MS .
- Isotopic Labeling : Use ³⁴S or deuterated analogs to trace metabolic pathways.
- Crystallography : Compare structures of oxidized derivatives (e.g., sulfone) with parent compound to assess stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
